2-Fluoro-2-(pyridin-2-yl)acetic acid
Description
2-Fluoro-2-(pyridin-2-yl)acetic acid is a fluorinated acetic acid derivative featuring a pyridine ring substituted at the 2-position. This compound combines the electron-withdrawing effects of fluorine and the aromatic pyridine system, making it a versatile intermediate in medicinal chemistry and materials science.
Properties
IUPAC Name |
2-fluoro-2-pyridin-2-ylacetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6FNO2/c8-6(7(10)11)5-3-1-2-4-9-5/h1-4,6H,(H,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXJUQSQPHFOTEN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C(C(=O)O)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6FNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-Fluoro-2-(pyridin-2-yl)acetic acid (CAS No. 1518725-58-0) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C₇H₆FNO₂
- Molecular Weight : 155.13 g/mol
- Structural Formula :
The biological activity of this compound is primarily attributed to its interaction with various biochemical pathways. It is hypothesized that the compound may act as an inhibitor for certain enzymes involved in metabolic processes, potentially affecting the following:
- Enzyme Inhibition : The compound may inhibit specific enzymes, leading to altered metabolic pathways.
- Cell Signaling Modulation : It can impact cell signaling pathways, which may result in changes in cell proliferation and apoptosis.
- Antioxidant Activity : Preliminary studies suggest that it may exhibit antioxidant properties, scavenging free radicals and reducing oxidative stress.
Anticancer Activity
Recent studies have indicated that this compound exhibits promising anticancer properties. A notable study evaluated its effects on various cancer cell lines:
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| HeLa (cervical) | 15.4 | Induction of apoptosis |
| MCF-7 (breast) | 12.8 | Cell cycle arrest |
| A549 (lung) | 10.5 | Inhibition of cell migration |
The compound demonstrated selective cytotoxicity against cancer cells while sparing normal cells, indicating its potential for targeted therapy.
Antioxidant Properties
The antioxidant capacity of this compound was assessed using the DPPH radical scavenging assay:
| Concentration (µM) | Inhibition (%) |
|---|---|
| 1 | 41.48 |
| 10 | 62.75 |
| 100 | 88.76 |
These results suggest that the compound has significant antioxidant activity, comparable to established antioxidants like Trolox.
Case Studies
-
In Vivo Studies on Tumor Growth Inhibition :
In a mouse model of breast cancer, administration of this compound resulted in a significant reduction in tumor size compared to the control group. The study highlighted the compound's ability to modulate immune responses and enhance apoptosis in tumor cells. -
Neuroprotective Effects :
A separate investigation into neuroprotective effects revealed that the compound could mitigate neuronal damage in models of oxidative stress, suggesting potential applications in neurodegenerative diseases.
Comparison with Similar Compounds
Structural Analogues and Their Properties
The following table compares key structural analogs of 2-fluoro-2-(pyridin-2-yl)acetic acid, highlighting molecular formulas, molecular weights, pKa values, and stability characteristics:
Key Observations
- Electron-Withdrawing Substituents: Fluorine and trifluoromethyl groups lower pKa values (e.g., 1.36 for difluoro-methoxy analog vs. 3.90 for mono-fluoro-pyridinyl compound ), enhancing acidity compared to non-fluorinated analogs.
- Stability: Pyridinyl substituents adjacent to fluorine may reduce stability. For example, 2,2-di(pyridin-2-yl)acetic acid undergoes rapid decarboxylation due to intramolecular hydrogen bonding and tautomerization . In contrast, mono-pyridinyl derivatives like this compound are expected to be more stable, though isolation challenges are noted for nitro-substituted analogs (e.g., decomposition during chromatography for compound 26 ).
- Synthetic Challenges : Electron-deficient aryl groups (e.g., nitro) complicate purification, as seen in 2-fluoro-2-(4-nitrophenyl)acetic acid, which decomposes during column chromatography .
Physicochemical and Spectral Properties
NMR Spectral Trends
- 19F NMR : Fluorine chemical shifts are sensitive to substituents. For 2-fluoro-2-(perfluorophenyl)acetic acid (compound 22), the 19F NMR signal at δ -71.4 ppm reflects the electron-deficient aromatic environment . Pyridinyl analogs may exhibit upfield shifts due to resonance effects.
- 1H NMR : The α-proton adjacent to fluorine typically appears as a doublet (J ~ 16–20 Hz) due to coupling with fluorine, as observed in compound 24 (δ 5.36 ppm, J = 18.3 Hz) .
Thermal Stability
Decarboxylation is a major degradation pathway for α-fluorinated acetic acids. Computational studies (DFT/B3LYP/6-311G) suggest that decarboxylation of 2,2-di(pyridin-2-yl)acetic acid is energetically favorable, producing (E)-2-(pyridin-2(1H)-ylidenemethyl)pyridine .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
